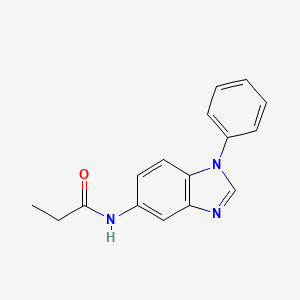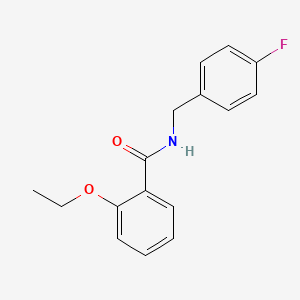![molecular formula C13H12N2OS B5753325 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde, also known as MITPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer cells, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In Alzheimer's disease, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress. In malaria, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the activity of farnesyltransferase, an enzyme involved in the biosynthesis of isoprenoids, which are essential for the growth of the parasite.
Biochemical and Physiological Effects:
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to have a range of biochemical and physiological effects, depending on the specific disease being studied. In cancer cells, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of genes involved in cell cycle regulation. In Alzheimer's disease, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to reduce oxidative stress, increase the expression of antioxidant enzymes, and improve cognitive function. In malaria, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to inhibit the growth of the parasite, reduce the parasitemia, and increase the survival of infected mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde in lab experiments is its diverse range of biological activities, which makes it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of pure compound. However, one limitation is the lack of clinical studies on the safety and efficacy of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde in humans, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for research on 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde. One direction is the investigation of its potential applications in other diseases, such as Parkinson's disease and diabetes. Another direction is the development of more potent and selective analogs of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde, which could improve its efficacy and reduce its toxicity. Additionally, the elucidation of the exact mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde could provide valuable insights into the underlying biology of the diseases it targets.
Méthodes De Synthèse
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde can be synthesized by the reaction of 2-(1-methyl-1H-imidazol-2-yl)thiosemicarbazide with 3-benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This synthesis method has been optimized to produce high yields of pure 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde.
Applications De Recherche Scientifique
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been investigated for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to protect against beta-amyloid-induced neurotoxicity. In malaria research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the disease.
Propriétés
IUPAC Name |
(E)-2-(1-methylimidazol-2-yl)sulfanyl-3-phenylprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-15-8-7-14-13(15)17-12(10-16)9-11-5-3-2-4-6-11/h2-10H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIAXKDPPATOF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC(=CC2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S/C(=C/C2=CC=CC=C2)/C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methylimidazol-2-yl)sulfanyl-3-phenylprop-2-enal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)


![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
![4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5753335.png)